

An In-depth Technical Guide to LG50643: Physicochemical Properties and Synthetic Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LG50643

Cat. No.: B1675217

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecule identified as **LG50643**, a key intermediate in the synthesis of pharmaceutically active compounds. This document details its chemical identity, physicochemical properties, and its significant role in synthetic organic chemistry, particularly in the development of kinase inhibitors.

Molecular Identity and Physicochemical Properties

The identifier **LG50643** corresponds to the chemical compound 8-Chloro-2-phenyl-3-[(1S)-1-[[9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl]amino]ethyl]-1(2H)-isoquinolinone.^{[1][2]} Its structure is characterized by a complex heterocyclic system, incorporating an isoquinolinone core, a chiral ethylamino linker, and a purine moiety protected by a tetrahydropyran (THP) group.^[2] The presence of the THP group is a common strategy in organic synthesis to protect the N9 position of the purine ring, enhancing solubility and preventing unwanted side reactions.^[2]

The key quantitative data for this molecule, assigned the CAS Number 1350643-73-0, are summarized in the table below.^[1]

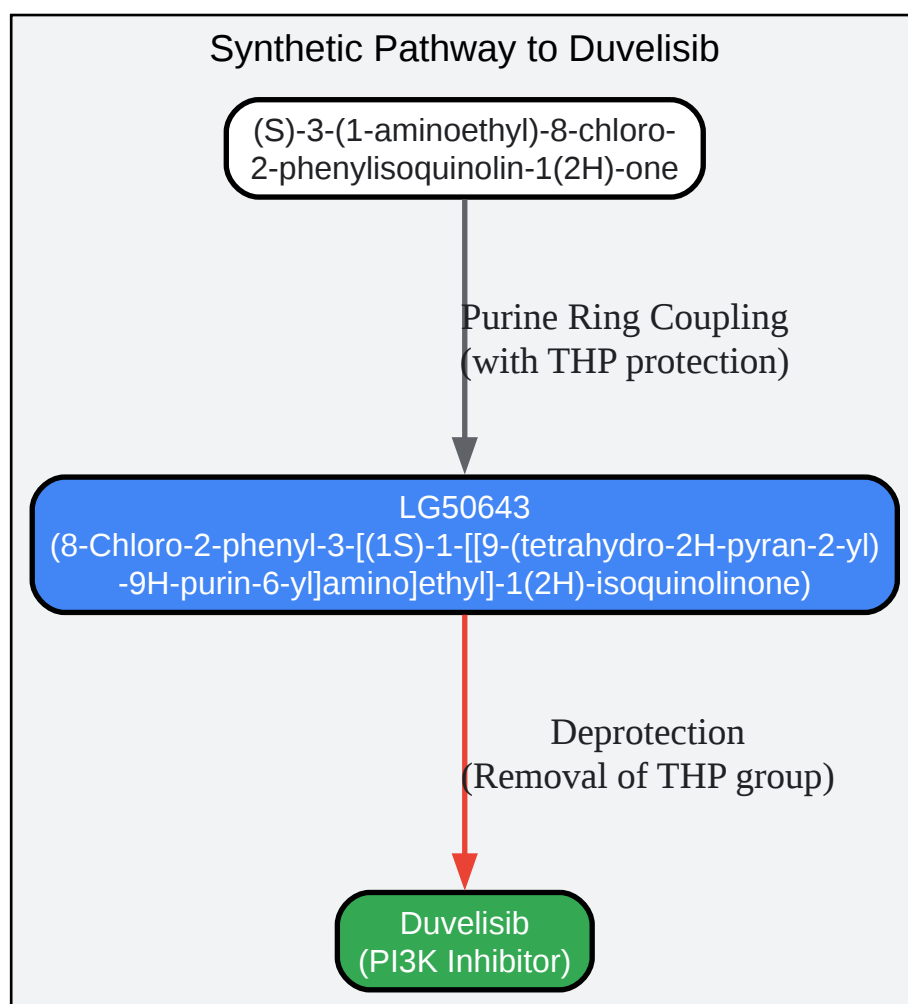
Property	Value
Molecular Formula	C ₂₇ H ₂₅ ClN ₆ O ₂
Molecular Weight	501.0 g/mol
IUPAC Name	8-chloro-3-[(1S)-1-[[9-(oxan-2-yl)purin-6-yl]amino]ethyl]-2-phenylisoquinolin-1-one

Role in Synthetic Chemistry: A Precursor to Duvelisib

LG50643 is a critical intermediate in the synthesis of Duvelisib (also known as IPI-145), an oral inhibitor of the delta and gamma isoforms of phosphoinositide 3-kinase (PI3K).^[3] Duvelisib is approved for the treatment of certain hematological malignancies, including chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL).^{[3][4]}

The primary utility of **LG50643** lies in its advanced stage in the synthetic route to Duvelisib. The conversion of **LG50643** to Duvelisib involves the deprotection of the purine ring by removing the tetrahydropyranyl (THP) group. This final step yields the active pharmaceutical ingredient.

The logical workflow for the synthesis of Duvelisib from a related precursor via **LG50643** is outlined in the diagram below.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 8-Chloro-2-phenyl-3-[(1S)-1-[[9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl]amino]ethyl]-1(2H)-isoquinolinone | C₂₇H₂₅ClN₆O₂ | CID 66607709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 8-chloro-2-phenyl-3-((1S)-1-((9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)amino)ethyl)isoquinolin-1(2H)-one (1350643-73-0) for sale [vulcanchem.com]
- 3. Duvelisib | C22H17ClN6O | CID 50905713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to LG50643: Physicochemical Properties and Synthetic Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675217#lg50643-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com